
N-Methyl-N-octadecyl-3-sulfanylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-octadecyl-3-sulfanylbenzamide is an organic compound with a complex structure that includes a benzamide core, a long octadecyl chain, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-octadecyl-3-sulfanylbenzamide typically involves the reaction of N-methyl-3-sulfanylbenzamide with octadecylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reaction time to achieve consistent product quality. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-octadecyl-3-sulfanylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or modify the benzamide core.
Substitution: The benzamide core can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzamide core.
Aplicaciones Científicas De Investigación
N-Methyl-N-octadecyl-3-sulfanylbenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-octadecyl-3-sulfanylbenzamide involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or other reactive species, influencing the compound’s activity. The long octadecyl chain enhances its hydrophobic interactions, which can affect its distribution and efficacy in biological systems. The benzamide core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-octadecylbenzamide: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.
N-Methyl-N-octadecyl-3-hydroxybenzamide: Contains a hydroxyl group instead of a sulfanyl group, leading to different biological activities.
N-Methyl-N-octadecyl-3-chlorobenzamide:
Uniqueness
N-Methyl-N-octadecyl-3-sulfanylbenzamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
111983-04-1 |
|---|---|
Fórmula molecular |
C26H45NOS |
Peso molecular |
419.7 g/mol |
Nombre IUPAC |
N-methyl-N-octadecyl-3-sulfanylbenzamide |
InChI |
InChI=1S/C26H45NOS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27(2)26(28)24-20-19-21-25(29)23-24/h19-21,23,29H,3-18,22H2,1-2H3 |
Clave InChI |
FIXNBLVWVDTSBX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(C)C(=O)C1=CC(=CC=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)
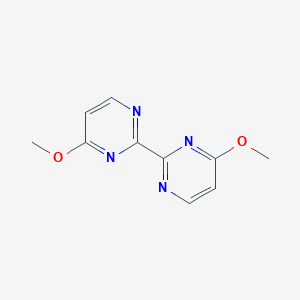
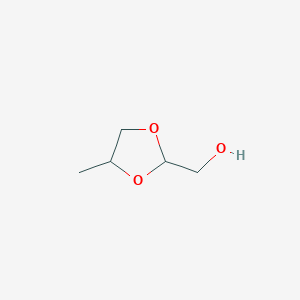
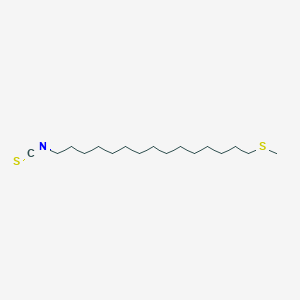


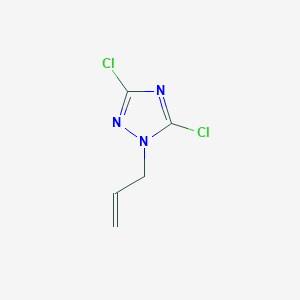
![2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B14299987.png)
![Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B14299994.png)

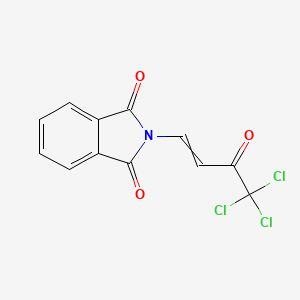
![3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione](/img/structure/B14300019.png)
